2-Methyloxane-4-carbothioamide
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Overview
Description
2-Methyloxane-4-carbothioamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a methyloxane ring and a carbothioamide group. This compound has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxane-4-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxane with thiocarbamide in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
2-Methyloxane-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and protein binding assays.
Mechanism of Action
The mechanism of action of 2-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as reducing oxidative stress or inhibiting microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: Known for its use as a solvent in green chemistry.
N-acyl-morpholine-4-carbothioamides: These compounds share structural similarities and exhibit antimicrobial and antioxidant properties.
Uniqueness
2-Methyloxane-4-carbothioamide stands out due to its unique combination of a methyloxane ring and a carbothioamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
88571-76-0 |
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Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2-methyloxane-4-carbothioamide |
InChI |
InChI=1S/C7H13NOS/c1-5-4-6(7(8)10)2-3-9-5/h5-6H,2-4H2,1H3,(H2,8,10) |
InChI Key |
JHARUVYBOXKZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)C(=S)N |
Origin of Product |
United States |
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